Farnesyl hexanoate
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Overview
Description
Farnesyl hexanoate is an organic compound that belongs to the class of farnesyl esters It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol, and hexanoic acid this compound is known for its role in the chemical communication of certain insects, particularly as a pheromone component
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl hexanoate can be synthesized through esterification reactions involving farnesol and hexanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Farnesyl hexanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form farnesyl hexanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield farnesol and hexanoic acid. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Farnesyl hexanoic acid.
Reduction: Farnesol and hexanoic acid.
Substitution: Various farnesyl derivatives depending on the nucleophile used.
Scientific Research Applications
Farnesyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Industry: Used in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
Farnesyl hexanoate exerts its effects primarily through its role as a pheromone. In insects, it is detected by olfactory receptors, triggering behavioral responses such as mating and aggregation. The molecular targets include specific olfactory receptors on the antennae of insects, which activate signaling pathways leading to the observed behaviors .
Comparison with Similar Compounds
Similar Compounds
Geranyl hexanoate: Another ester of hexanoic acid, but with geraniol instead of farnesol.
Farnesyl acetate: An ester of farnesol and acetic acid, used in similar applications as farnesyl hexanoate.
Farnesyl butyrate: An ester of farnesol and butyric acid, with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific role in insect communication and its potential applications in various scientific fields. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
51532-28-6 |
---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienyl hexanoate |
InChI |
InChI=1S/C21H36O2/c1-6-7-8-15-21(22)23-17-16-20(5)14-10-13-19(4)12-9-11-18(2)3/h11,13,16H,6-10,12,14-15,17H2,1-5H3 |
InChI Key |
RLRVQTPROCYANT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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